molecular formula C14H13F2N3O2S B2605623 N-(2,4-difluorophenyl)-2-((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide CAS No. 899991-13-0

N-(2,4-difluorophenyl)-2-((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide

Cat. No.: B2605623
CAS No.: 899991-13-0
M. Wt: 325.33
InChI Key: PZTKSUKBZDBBAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-difluorophenyl)-2-((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is a synthetic organic compound characterized by its unique chemical structure, which includes a difluorophenyl group and a dihydropyrimidinylthioacetamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide typically involves multiple steps:

  • Formation of the Dihydropyrimidinone Core: : The initial step often involves the Biginelli reaction, where an aldehyde, a β-keto ester, and urea or thiourea are condensed to form the dihydropyrimidinone core. For this compound, 4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-thiol is synthesized using thiourea.

  • Thioether Formation: : The thiol group of the dihydropyrimidinone is then reacted with a suitable haloacetamide, such as 2-chloro-N-(2,4-difluorophenyl)acetamide, under basic conditions to form the thioether linkage.

  • Purification: : The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones under appropriate conditions using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Reduction reactions can target the carbonyl groups in the dihydropyrimidinone ring, potentially converting them to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : The aromatic difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles such as halogens, nitrating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated, nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2,4-difluorophenyl)-2-((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound is studied for its potential as an enzyme inhibitor. The dihydropyrimidinone core is known to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activities such as anti-inflammatory, antiviral, or anticancer effects, depending on its interaction with specific molecular targets.

Industry

Industrially, the compound could be used in the development of new pharmaceuticals, agrochemicals, or specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in synthetic pathways.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dihydropyrimidinone core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The difluorophenyl group enhances binding affinity and specificity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-difluorophenyl)-2-((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide
  • N-(2,4-difluorophenyl)-2-((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)propionamide
  • N-(2,4-difluorophenyl)-2-((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)butyramide

Uniqueness

This compound stands out due to its specific substitution pattern on the phenyl ring and the presence of the thioacetamide linkage. These structural features contribute to its unique chemical reactivity and biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2N3O2S/c1-7-8(2)17-14(19-13(7)21)22-6-12(20)18-11-4-3-9(15)5-10(11)16/h3-5H,6H2,1-2H3,(H,18,20)(H,17,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZTKSUKBZDBBAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)SCC(=O)NC2=C(C=C(C=C2)F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.